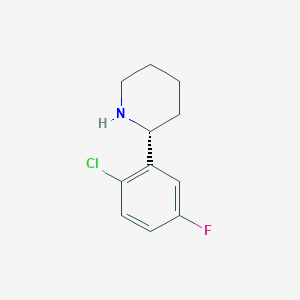

(R)-2-(2-Chloro-5-fluorophenyl)piperidine

Description

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

(2R)-2-(2-chloro-5-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H13ClFN/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2/t11-/m1/s1 |

InChI Key |

MXUANTVZMZDBHI-LLVKDONJSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=C(C=CC(=C2)F)Cl |

Canonical SMILES |

C1CCNC(C1)C2=C(C=CC(=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (R)-2-(2-Chloro-5-fluorophenyl)piperidine typically involves:

- Preparation or procurement of a suitable phenyl-substituted precursor bearing chloro and fluoro substituents.

- Construction or functionalization of the piperidine ring.

- Introduction of the chiral center with (R)-configuration, often via chiral resolution or asymmetric synthesis.

Preparation of the 2-Chloro-5-fluorophenyl Intermediate

While direct preparation of (R)-2-(2-Chloro-5-fluorophenyl)piperidine is less commonly detailed, the synthesis of key intermediates such as 2-chloro-5-nitropyridine and related halogenated aromatics is well documented. For example, the preparation of 2-chloro-5-nitropyridine, a related halogenated heterocycle, involves:

- Starting from 2-halogenated acrylate, sequential condensation with nitromethane and triethyl orthoformate.

- Cyclization to form the pyridine ring.

- Chlorination using phosphorus oxychloride or phosphorus pentachloride under controlled temperature and time to achieve high yield and selectivity (yield ~89.5%, purity >99.5%).

This method emphasizes precise temperature control (50-65 °C for cyclization, 60-140 °C for chlorination) and post-reaction purification by extraction and recrystallization to obtain high purity halogenated intermediates suitable for further transformations.

Asymmetric Synthesis and Chiral Resolution

To obtain the (R)-enantiomer specifically, methods include:

- Use of chiral auxiliaries or catalysts during ring formation or substitution steps.

- Resolution of racemic mixtures by chiral chromatography or crystallization.

- Enzymatic resolution or asymmetric hydrogenation techniques.

Though specific asymmetric synthesis details for (R)-2-(2-Chloro-5-fluorophenyl)piperidine are less reported in the literature, the chiral nature is often confirmed by NMR and chiral HPLC analysis.

Summary Table of Preparation Steps and Conditions

Analytical and Purification Techniques

- Purification by recrystallization (e.g., isopropanol, diethyl ether).

- Extraction with ethyl acetate and washing with sodium bicarbonate and saline solutions.

- Drying over anhydrous sodium sulfate.

- Characterization by melting point, nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

- Chiral purity assessed by chiral HPLC or NMR methods.

Research Findings and Practical Considerations

- Electron-withdrawing substituents such as chlorine and fluorine on the phenyl ring significantly influence biological activity and synthetic reactivity.

- The position of substituents (ortho vs meta vs para) affects yield and activity.

- The choice of chlorinating agent (POCl3 vs PCl5) and reaction conditions strongly impacts selectivity and yield.

- Multi-step synthesis requires careful control of reaction conditions to maintain stereochemical integrity and high purity.

- The use of coupling agents like DCC and additives like HOBt improves amidation efficiency and product yields.

Scientific Research Applications

®-2-(2-Chloro-5-fluorophenyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-(2-Chloro-5-fluorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The piperidine ring distinguishes (R)-2-(2-Chloro-5-fluorophenyl)piperidine from analogs with smaller or differently substituted heterocycles:

*Calculated based on molecular formula C₁₁H₁₂ClFN.

Key Observations :

- Pyrrolidine derivatives may exhibit faster metabolic clearance due to reduced steric hindrance .

- Aromaticity : Pyridine-based analogs (e.g., 2-chloro-5-fluoropyridine) lack the basic amine, reducing hydrogen-bonding capacity but increasing electron-deficient character, which could favor π-π stacking interactions .

Substitution Patterns and Electronic Effects

Substituent positioning and halogenation significantly influence bioactivity:

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations :

- Halogen Effects: Chlorine and fluorine substituents enhance metabolic stability and modulate solubility.

- Electron-Deficient Cores : Pyridine derivatives with CF₂H or CF₃ groups () display stronger electron-withdrawing effects, which may alter binding to targets like kinases or GPCRs .

Pharmacokinetics:

Biological Activity

(R)-2-(2-Chloro-5-fluorophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

(R)-2-(2-Chloro-5-fluorophenyl)piperidine features a piperidine ring substituted with a 2-chloro-5-fluorophenyl group. Its molecular formula is CHClF, and it has a molecular weight of approximately 229.69 g/mol. The presence of the chloro and fluoro substituents is crucial for its biological activity, influencing both receptor binding and metabolic stability.

Synthesis

The synthesis of (R)-2-(2-Chloro-5-fluorophenyl)piperidine typically involves the following steps:

- Formation of the Piperidine Ring : Utilizing piperidine as a starting material, various substitution reactions introduce the 2-chloro-5-fluorophenyl moiety.

- Chirality Induction : Asymmetric synthesis methods are employed to ensure the production of the (R)-enantiomer, which is often more biologically active than its (S)-counterpart.

Pharmacological Evaluations

- Receptor Binding Studies : Binding affinity studies have demonstrated that (R)-2-(2-Chloro-5-fluorophenyl)piperidine exhibits significant interaction with various neurotransmitter receptors, including serotonin and dopamine receptors. For instance, it has been shown to act as a selective agonist for the 5-HT receptor, which is implicated in mood regulation and appetite control .

- In Vitro Assays : In vitro functional assays indicate that this compound can activate 5-HT receptors effectively, with EC values in the low nanomolar range. The structure-activity relationship analysis suggests that modifications on the phenyl ring can enhance receptor selectivity and potency .

- Metabolic Stability : Studies have assessed the compound's stability in human plasma and liver microsomes, revealing that it maintains structural integrity over time, which is essential for therapeutic efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of (R)-2-(2-Chloro-5-fluorophenyl)piperidine:

- Neuropathic Pain Models : In animal models of neuropathic pain, administration of this compound resulted in significant analgesic effects, suggesting its utility as an anti-nociceptive agent .

- Behavioral Studies : Behavioral assays in rodents showed that (R)-2-(2-Chloro-5-fluorophenyl)piperidine could modulate anxiety-like behaviors, supporting its role as a potential anxiolytic .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have revealed critical insights into how structural modifications affect its biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.